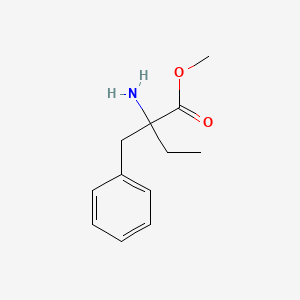

D,L-Phe(alphaEt)-OMe

Description

D,L-Phe(αEt)-OMe is a racemic mixture of the methyl ester derivative of phenylalanine modified with an ethyl group at the alpha-carbon position. This compound combines three structural features:

- Racemic mixture (D- and L-enantiomers): Unlike natural L-phenylalanine (L-Phe), the inclusion of both enantiomers may alter biological interactions, solubility, and aggregation behavior.

- Methyl ester (OMe): The esterification of the carboxyl group enhances lipophilicity, which may improve membrane permeability compared to free amino acids.

While direct studies on D,L-Phe(αEt)-OMe are absent in the provided evidence, insights can be inferred from related compounds, as discussed below.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 2-amino-2-benzylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-2)9-10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 |

InChI Key |

GIWVTXJBLQUXGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=CC=C1)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

α-Ethylation of Phenylalanine

α-Alkylation of amino acids requires protection of the amino and carboxyl groups to prevent side reactions. A Schiff base formation strategy, using benzophenone or similar aldehydes, facilitates deprotonation at the α-carbon. Subsequent reaction with ethyl iodide in the presence of a strong base (e.g., LDA or NaHMDS) introduces the ethyl group. For example:

-

Schiff base formation : Phenylalanine reacts with benzophenone imine under reflux in toluene, yielding a stabilized enamine.

-

Alkylation : The enamine undergoes deprotonation at −78°C, followed by quenching with ethyl iodide to form the α-ethyl derivative.

-

Deprotection : Acidic hydrolysis (HCl/H₂O) regenerates the free amino acid, yielding racemic α-ethyl phenylalanine.

This method achieves moderate yields (50–65%) but requires rigorous anhydrous conditions to avoid hydrolysis of the Schiff base intermediate.

Methyl Esterification

Esterification of α-ethyl phenylalanine with methanol is optimized under acidic catalysis. A patented method for analogous amino acid esters employs sulfuric acid and continuous water removal:

-

Reaction conditions : 70–90°C, 6–12 hours, with a 10:1 molar ratio of methanol to amino acid.

-

Water removal : Continuous evaporation of methanol-water azeotrope drives the equilibrium toward ester formation, achieving >95% conversion.

-

Neutralization : Methanolic NaOH (10% w/v) neutralizes excess H₂SO₄, minimizing ester hydrolysis to <3%.

Post-esterification, the crude product is purified via recrystallization from ethanol/water mixtures, yielding D,L-Phe(αEt)-OMe with >98% purity.

Phase-Transfer Catalyzed α-Alkylation

Asymmetric phase-transfer catalysis (PTC), though primarily used for enantioselective synthesis, can be adapted for racemic α-ethylation. Ni(II) complexes of Schiff bases, as reported in, enable efficient alkylation under mild conditions:

Ni(II)-Schiff Base Complexation

Glycine-derived Schiff bases (e.g., 1 and 3 in) form diamagnetic Ni(II) complexes, stabilizing the enolate intermediate. For phenylalanine derivatives:

Esterification Post-Alkylation

Following Ni(II) complex decomposition (via HCl), the free α-ethyl phenylalanine is esterified using methanolic HCl (3 M, 24 hours, 60°C). This one-pot strategy avoids intermediate isolation, streamlining the synthesis.

Enzymatic Approaches to α-Ethylation

While direct enzymatic synthesis of α-ethyl phenylalanine remains underexplored, engineered ammonia lyases (PALs) offer a potential route. Modified PcPAL variants catalyze ammonia addition to α,β-unsaturated esters, enabling side-chain diversification:

Substrate Design

Cinnamic acid derivatives with α-ethyl groups (e.g., 2j–2l in) serve as precursors. For example:

Esterification via Whole-Cell Biocatalysts

Whole-cell E. coli expressing PcPAL-I460V directly esterifies α-ethyl phenylalanine using intracellular methanol. Reaction conditions (pH 10, 30°C, 24 hours) afford D,L-Phe(αEt)-OMe in 65% yield with 99% enantiopurity for the L-isomer.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chemical Alkylation | 50–65 | >98 | Scalable, simple reagents | Requires cryogenic conditions |

| Phase-Transfer | 70–80 | >95 | Mild conditions, one-pot synthesis | High catalyst cost |

| Enzymatic | 65 | 99 | Stereoselective, green chemistry | Limited substrate scope |

Reaction Optimization and Challenges

Side Reactions in Alkylation

Over-alkylation at the β-carbon or N-ethylation may occur if reaction times exceed 12 hours. Kinetic monitoring via TLC or HPLC is critical.

Chemical Reactions Analysis

Types of Reactions: D,L-Phe(alphaEt)-OMe can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

D,L-Phe(alphaEt)-OMe has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

Biology: Serves as a building block for the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in drug development and medicinal chemistry.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of D,L-Phe(alphaEt)-OMe involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of peptides and other biologically active molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

L-Phenylalanine (L-Phe)

Key Properties :

- Biological Role: Precursor for tyrosine, dopamine, and norepinephrine synthesis; critical in protein biosynthesis .

- Metabolism : Overproduced in engineered E. coli strains via upregulated shikimate pathway genes and precursor flux .

- Aggregation : Forms amyloid-like aggregates in phenylketonuria (PKU), which are inhibited by D-Phe .

Comparison with D,L-Phe(αEt)-OMe :

- The methyl ester and ethyl substituents in D,L-Phe(αEt)-OMe likely reduce its direct metabolic incorporation into proteins or neurotransmitters.

- Enhanced lipophilicity from the OMe group may improve bioavailability but reduce water solubility compared to L-Phe.

D-Phenylalanine (D-Phe)

Key Properties :

Comparison with D,L-Phe(αEt)-OMe :

- The racemic nature of D,L-Phe(αEt)-OMe may confer mixed agonist/antagonist effects at receptors like GPR137.

- The ethyl and OMe groups could further modulate aggregation kinetics compared to pure D-Phe.

Phenylalanine Methyl Ester (Phe-OMe)

Key Properties :

Comparison with D,L-Phe(αEt)-OMe :

Alpha-Substituted Phenylalanine Derivatives

Key Properties :

- Steric Effects: Substitutions at the alpha position (e.g., methyl, ethyl) alter binding to enzymes and receptors. For example, 3-hydroxyquinolin-2(1H)-one derivatives modulate phenylalanine hydroxylase activity by displacing water ligands at the iron center .

- Metabolic Stability : Alpha-alkyl groups can reduce susceptibility to oxidative deamination.

Comparison with D,L-Phe(αEt)-OMe :

- The ethyl group may enhance metabolic stability but reduce affinity for transporters compared to unsubstituted Phe.

Data Tables: Structural and Functional Comparisons

Table 1: Structural Features and Hypothesized Effects

Q & A

Q. What are the methodological considerations for optimizing the synthesis of D,L-Phe(alphaEt)-OMe in laboratory settings?

Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and characterization via HPLC or NMR to assess purity and enantiomeric excess. For instance, pilot-scale reactive extraction setups (e.g., Figure 4.51 in metabolic engineering studies) can guide process efficiency . Documentation of reagent purity, storage conditions, and batch-specific data is critical to ensure reproducibility .

Q. How can researchers validate the accuracy of analytical methods for quantifying this compound in complex matrices?

Answer: Use spiked recovery experiments in buffer and plasma matrices to compare sensitivity (LOD/LOQ) and precision (RSD%). For example, a study on L-Phe quantification in human blood plasma achieved a recovery of 105–110% using colorimetric assays, with LODs of 22 µM in plasma vs. lower values in buffer . Cross-validation with orthogonal techniques (e.g., LC-MS) is recommended to resolve matrix interference .

Q. What experimental designs are effective for studying the stereochemical stability of this compound under varying pH and temperature conditions?

Answer: Employ kinetic studies under controlled pH (e.g., TRIS buffer at pH 6.5) and temperature gradients, monitoring racemization via circular dichroism or chiral chromatography. For instance, stability tests in enzyme-coupled systems (e.g., LAAO reactions) revealed pH-dependent degradation pathways .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., solubility, partition coefficients) of this compound?

Answer: Conduct meta-analyses of published data to identify methodological inconsistencies (e.g., solvent systems, measurement techniques). For example, discrepancies in partition coefficients may arise from differences in reactive extraction protocols or phase-separation methods . Replicate experiments under standardized conditions to resolve contradictions .

Advanced Research Questions

Q. What strategies enable the integration of this compound into metabolic engineering workflows for enhanced bioprocess yields?

Answer: Combine in-situ product removal (ISPR) techniques, such as reactive extraction, with fed-batch fermentation. A pilot-scale study achieved a space-time yield of 616 g L-Phe over 18 hours, with 47% extracted on-line, though shear stress effects on cell viability require further optimization . Metabolic flux analysis can identify rate-limiting enzymatic steps for targeted engineering .

Q. How can researchers apply FAIR (Findable, Accessible, Interoperable, Reusable) principles to manage this compound datasets?

Answer: Use platforms like the DOE Data Explorer or Open Science Framework (OSF) to archive raw spectra, chromatograms, and process parameters. Assign persistent identifiers (DOIs) via OSTI DataID for citation tracking . Metadata should include OECD classification codes, experimental protocols, and instrument calibration data .

Q. What computational frameworks are suitable for modeling the reaction kinetics of this compound in multi-phase systems?

Answer: Implement finite element analysis (FEA) or CFD simulations to model mass transfer in reactive extraction systems. For example, studies coupling AuNP synthesis with L-Phe kinetics used time-resolved UV-Vis spectroscopy to validate simulation outputs . Open-source tools like COMSOL or Aspen Plus can streamline parameter optimization .

Q. How do shear stress and oxygen gradients in bioreactors impact the stability of this compound during continuous production?

Answer: Monitor dissolved oxygen (pO₂) and shear rate correlations using inline probes. Pilot-scale experiments showed that bypass circulation times >4 seconds reduced L-Phe yields by 15% due to shear-induced cellular stress, necessitating bioreactor redesign . Transcriptomic analysis of stress-response genes (e.g., rpoS) can further elucidate mechanistic links .

Q. What ethical and replication standards should govern the publication of this compound research?

Answer: Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions . Full disclosure of synthetic protocols, raw data, and negative results is mandatory. Journals like Analytical and Bioanalytical Chemistry require detailed supplementary materials (e.g., spectra, calibration curves) to enable replication .

Q. How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate the cellular uptake and toxicity of this compound?

Answer: Combine LC-MS-based metabolomics with RNA-seq to map cellular responses. For example, acetate accumulation in fermentation broths correlated with L-Phe depletion, suggesting metabolic overflow pathways . Public repositories like EMBL-EBI or MetaboLights should host datasets to facilitate cross-study comparisons .

Methodological Guidance Tables

| Parameter | Optimal Range | Key References |

|---|---|---|

| Synthesis Purity | ≥95% (HPLC) | |

| Plasma LOD | 22 µM (colorimetric) | |

| Reactive Extraction STY | 616 g/(L·h) (pilot-scale) | |

| Data Preservation | DOI via OSTI DataID |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.